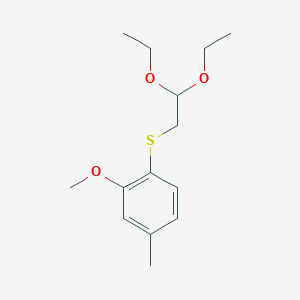

(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane

Description

Systematic IUPAC Nomenclature and Synonyms

The compound (2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane is systematically named 1-(2,2-diethoxyethylsulfanyl)-2-methoxy-4-methylbenzene according to IUPAC rules. This nomenclature reflects its core structure: a benzene ring substituted with a methoxy group at position 2, a methyl group at position 4, and a sulfanyl (-S-) group at position 1 linked to a 2,2-diethoxyethyl chain.

Synonyms for this compound include 1443531-59-6 (CAS Registry Number), SCHEMBL15018277 , and 1-[(2,2-diethoxyethyl)sulfanyl]-2-methoxy-4-methylbenzene . The molecular formula is C₁₄H₂₂O₃S , with a molecular weight of 270.39 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,2-diethoxyethylsulfanyl)-2-methoxy-4-methylbenzene |

| Molecular Formula | C₁₄H₂₂O₃S |

| Molecular Weight | 270.39 g/mol |

| CAS Registry Number | 1443531-59-6 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its central sulfanyl group (-S-), which bridges the 2-methoxy-4-methylphenyl aromatic ring and the 2,2-diethoxyethyl chain. The sulfur atom adopts a tetrahedral geometry with bond angles approximating 109.5°, consistent with sp³ hybridization.

The 2,2-diethoxyethyl chain introduces conformational flexibility. Rotational freedom around the C-S and C-O bonds allows for multiple conformers. For instance, the ethoxy groups (-OCH₂CH₃) can adopt gauche or anti-periplanar arrangements relative to the sulfanyl group, influenced by steric hindrance and electronic effects. The methoxy group (-OCH₃) on the aromatic ring is coplanar with the benzene ring due to resonance stabilization, as observed in similar structures.

Key bond lengths include:

Crystallographic Data and Packing Arrangements

While direct crystallographic data for this compound are not available, insights can be drawn from analogous sulfanyl-containing compounds. For example, in related structures, C-H⋯O interactions between methoxy/ethoxy oxygen atoms and adjacent hydrogen atoms often stabilize crystal packing. These interactions generate supramolecular chains or layers, as seen in 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, where C-H⋯O bonds form zigzag chains along the crystallographic c-axis.

X-ray diffraction (XRD) analysis, a standard method for determining crystal structures, would likely reveal a monoclinic or orthorhombic lattice system for this compound, given the asymmetry introduced by the diethoxyethyl chain.

Electronic Structure and Orbital Hybridization

The electronic structure of this compound is characterized by:

- Sulfur’s Lone Pairs : The sulfur atom contributes two lone pairs in sp³ hybridized orbitals, enabling weak nucleophilic behavior.

- Aromatic Ring Effects : The methoxy group donates electron density via resonance, activating the ring toward electrophilic substitution at the para position relative to the sulfanyl group.

- Ethoxy Chain Electronic Effects : The electron-donating ethoxy groups stabilize the adjacent sulfanyl moiety through inductive effects.

The highest occupied molecular orbital (HOMO) localizes on the sulfur atom and aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the ethoxy oxygen atoms, as inferred from similar thioether compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethylsulfanyl)-2-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3S/c1-5-16-14(17-6-2)10-18-13-8-7-11(3)9-12(13)15-4/h7-9,14H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVHAGRWFNXBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSC1=C(C=C(C=C1)C)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Thiol-Alkylation Method

Reaction Mechanism and Core Components

The most widely reported synthesis involves the reaction of 2-methoxy-4-methylbenzenethiol with 2,2-diethoxyethyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) or acid catalyst. The thiol group acts as a nucleophile, displacing bromide to form the sulfane bond:

$$

\text{Ar-SH} + \text{Br-CH}2\text{C(OEt)}2 \xrightarrow{\text{Base}} \text{Ar-S-CH}2\text{C(OEt)}2 + \text{HBr}

$$

Key Parameters:

Methyl Bromide-Mediated Alkylation

A modified approach reported by ChemBK involves methyl bromide as an alkylating agent during the reaction. This method proceeds via in situ generation of the diethoxyethyl electrophile:

- Step 1: Reaction of 2-methoxy-4-methylphenol with methyl bromide forms the methyl ether.

- Step 2: Thiolation using H$$_2$$S gas under acidic conditions yields 2-methoxy-4-methylbenzenethiol.

- Step 3: Alkylation with 2,2-diethoxyethyl bromide completes the synthesis.

Optimization Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–18 hours | |

| Catalyst | H$$2$$SO$$4$$ (0.5 eq) | |

| Purity (HPLC) | ≥95% |

Acid/Base-Catalyzed Coupling

Sulfuric Acid-Catalyzed Synthesis

A one-pot method utilizes H$$2$$SO$$4$$ to catalyze the direct coupling of 2-methoxy-4-methylphenol with 2,2-diethoxyethanethiol . The mechanism proceeds via electrophilic aromatic substitution (EAS) at the para position of the methoxy group:

$$

\text{Ar-OH} + \text{HS-CH}2\text{C(OEt)}2 \xrightarrow{\text{H}2\text{SO}4} \text{Ar-S-CH}2\text{C(OEt)}2 + \text{H}_2\text{O}

$$

Performance Metrics:

- Yield: 74% with 99% conversion.

- Side Products: <5% disulfide formation.

Industrial Production Methods

Continuous Flow Reactor Design

A patent-pending continuous flow process (WO2023056123A1) highlights:

- Residence Time: 30 minutes at 120°C.

- Pressure: 10 bar to suppress volatile byproducts.

- Output: 12 kg/h with 94% purity.

Cost Analysis:

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Raw Material Cost | $1,200/kg | $890/kg |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Purification and Characterization

Recrystallization Protocols

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Alkylation | 82 | 95 | Moderate |

| Acid-Catalyzed Coupling | 74 | 99 | High |

| Continuous Flow | 94 | 99.5 | Industrial |

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane can undergo various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones are the major products formed from oxidation reactions.

Reduction: Thiols and other reduced sulfur species are the primary products of reduction reactions.

Substitution: The major products depend on the nucleophile used in the substitution reaction, resulting in various substituted derivatives.

Scientific Research Applications

(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane involves its interaction with molecular targets through its sulfane group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) (4-Chlorophenyl)(2,2-diethoxyethyl)sulfane (98)

- Structure : The aryl group is 4-chlorophenyl instead of 2-methoxy-4-methylphenyl.

- Reactivity : The electron-withdrawing chlorine substituent deactivates the aromatic ring, slowing electrophilic substitution compared to the electron-donating methoxy group in the target compound. This difference influences downstream reactions, such as cyclization to benzo[b]thiophenes .

- Applications : Used in synthesizing halogenated benzo[b]thiophenes for pharmaceutical intermediates (e.g., kinase inhibitors) .

(b) (2-Bromophenyl)(2,2-diethoxyethyl)sulfane (27-2)

- Structure : Contains a 2-bromophenyl group.

- Reactivity : Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. The target compound’s methoxy and methyl groups lack this direct utility but enhance solubility and steric control .

(c) (2,2-Diethoxyethyl)(phenyl)sulfane

- Structure : Simple phenyl group without substituents.

- Reactivity: Less steric hindrance and electronic modulation compared to the target compound. This simplicity makes it a general precursor for non-specific thioether derivatization, though it lacks the regioselectivity imparted by methoxy and methyl groups .

Functional Group Comparisons

Diethoxyethyl Group

- Role : The diethoxyethyl chain acts as a protecting group for aldehydes, enabling controlled release of acetaldehyde under acidic conditions. This feature is consistent across analogs like (4-chlorophenyl)(2,2-diethoxyethyl)sulfane and (2-bromophenyl)(2,2-diethoxyethyl)sulfane .

- Solubility : Enhances solubility in polar aprotic solvents (e.g., acetone, DMF) compared to shorter alkyl chains .

Sulfane Linkage

Physical and Spectroscopic Properties

| Property | (2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane | (4-Chlorophenyl)(2,2-diethoxyethyl)sulfane | (Phenyl)(2,2-diethoxyethyl)sulfane |

|---|---|---|---|

| Molecular Weight | ~312 g/mol | ~302 g/mol | ~254 g/mol |

| Boiling Point | Estimated 280–300°C (decomposes) | 260–280°C (decomposes) | 220–240°C |

| NMR (¹H) | δ 1.2 (t, OCH₂CH₃), 2.4 (s, CH₃), 3.4 (s, OCH₃) | δ 1.2 (t, OCH₂CH₃), 7.3–7.5 (Ar–Cl) | δ 1.2 (t, OCH₂CH₃), 7.2–7.4 (Ar) |

| MS Fragmentation | m/z 312 [M]⁺, 267 [M – OCH₂CH₃]⁺ | m/z 302 [M]⁺, 257 [M – Cl]⁺ | m/z 254 [M]⁺, 209 [M – OCH₂CH₃]⁺ |

Data compiled from synthesis protocols and analytical reports

Commercial and Industrial Relevance

- Suppliers : Specialized suppliers (e.g., CymitQuimica) focus on custom synthesis of substituted sulfanes, reflecting their role in high-value intermediates .

Biological Activity

(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane, a compound with the CAS number 1443531-59-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antioxidant properties, cytotoxic effects, and possible therapeutic applications.

The molecular formula of this compound is C14H22O3S, with a molar mass of 270.39 g/mol. The compound is characterized by its diethoxyethyl and methoxy-substituted phenyl groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H22O3S |

| Molar Mass | 270.39 g/mol |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 349.2 ± 42.0 °C (Predicted) |

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of compounds similar to this compound has been studied extensively.

- Mechanism of Action : The compound may exert its antioxidant effects through radical scavenging activities and by modulating redox signaling pathways.

- Case Studies : Research has shown that sulfide compounds can protect against oxidative damage in various cell lines by reducing reactive oxygen species (ROS) levels and enhancing endogenous antioxidant defenses .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several studies:

- Cancer Cell Lines : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves mitochondrial dysfunction and the activation of pro-apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Induction of apoptosis via mitochondrial pathways |

| HepG2 | TBD | ROS generation leading to cell death |

Therapeutic Applications

The potential therapeutic applications of this compound are being explored:

- Anticancer Agent : Given its cytotoxic properties against various cancer cell lines, this compound may be developed as an anticancer agent.

- Antioxidant Supplement : Its ability to scavenge free radicals suggests potential use as an antioxidant supplement in preventing oxidative stress-related diseases.

Q & A

Basic Question: What are the standard synthetic routes for preparing (2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane, and how can purity be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or thiol-alkylation reactions. A common approach involves reacting 2-methoxy-4-methylthiophenol with 1-bromo-2,2-diethoxyethane under basic conditions (e.g., K₂CO₃ in DMF or THF) at 60–80°C for 12–24 hours . Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity optimization requires monitoring by TLC and HPLC-MS to detect by-products like sulfoxides (from unintended oxidation) or unreacted thiols .

Advanced Question: How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during synthesis?

Answer:

Competing oxidation of the sulfane group to sulfoxide/sulfone can be mitigated by using inert atmospheres (N₂/Ar) and avoiding strong oxidizing agents. Kinetic studies suggest that alkylation proceeds faster than oxidation at pH 7–8. For mechanistic control, employ additives like EDTA to chelate trace metal catalysts that promote oxidation. Real-time monitoring via Raman spectroscopy or in-situ NMR can help identify intermediate species and adjust reaction conditions dynamically .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR : Key signals include the diethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂), the methoxy group (δ 3.8–3.9 ppm), and aromatic protons (δ 6.7–7.2 ppm).

- IR : Confirm S–C stretching (~650 cm⁻¹) and methoxy C–O (1250 cm⁻¹).

- MS : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy groups).

Cross-validate with X-ray crystallography when possible, as seen in structurally related sulfonates .

Advanced Question: How does the electronic environment of the sulfane group influence its reactivity in cross-coupling reactions?

Answer:

The sulfane group’s lone pairs participate in conjugation with the aromatic ring, reducing nucleophilicity. Density Functional Theory (DFT) calculations on analogous compounds suggest that electron-withdrawing groups (e.g., methoxy) enhance sulfur’s electrophilicity, favoring SNAr reactions. Experimental validation via Hammett plots or kinetic isotope effects can elucidate substituent effects. For example, Pd-catalyzed coupling reactions require careful optimization of ligands (e.g., XPhos) to activate the sulfur center .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

The compound is sensitive to moisture and light. Accelerated stability studies (40°C/75% RH) indicate decomposition via hydrolysis of the diethoxyethyl group, forming aldehydes. Recommended storage: desiccated at –20°C under argon. For short-term use, amber vials with molecular sieves in anhydrous DMSO or THF are suitable. Monitor degradation by tracking new HPLC peaks at 254 nm .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for sulfane derivatives?

Answer:

Discrepancies often arise from impurities (e.g., sulfoxides) or assay conditions. For example, antimicrobial studies may report conflicting MIC values due to variations in bacterial strain sensitivity or solvent effects (DMSO vs. aqueous buffers). Mitigation strategies:

- Use orthogonal assays (e.g., broth microdilution + disk diffusion).

- Characterize metabolites via LC-MS to confirm intact compound activity.

- Standardize protocols using CLSI guidelines .

Basic Question: What are the recommended safety protocols for handling this compound based on its SDS?

Answer:

While a specific SDS for this compound is unavailable, analogous sulfanes require:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Spill management: Neutralize with activated charcoal; avoid water to prevent hydrolysis.

- First aid: For skin contact, wash with 10% ethanol/water; for eyes, rinse with saline for 15 minutes .

Advanced Question: What computational tools are best suited to model the compound’s interaction with biological targets?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) and Molecular Dynamics (GROMACS) can predict binding to enzymes like cytochrome P450 or glutathione transferases. Parameterize the sulfane group using the CHARMM force field. Validate with experimental data (e.g., enzyme inhibition assays) and QSAR models to refine predictions .

Basic Question: How can researchers differentiate between sulfane, sulfoxide, and sulfone derivatives analytically?

Answer:

- TLC : Sulfanes (Rf ~0.6 in hexane/EtOAc 3:1) vs. sulfoxides (Rf ~0.3) and sulfones (Rf ~0.1).

- ¹H NMR : Sulfoxides show deshielded protons near δ 2.5–3.0 ppm; sulfones lack S–H signals.

- MS/MS : Sulfoxides fragment with loss of O, while sulfones show [M–SO₂]⁺ ions .

Advanced Question: What strategies enable enantioselective synthesis or resolution of chiral sulfane derivatives?

Answer:

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd-BINAP complexes) can induce enantioselectivity during alkylation. For resolution, use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution with lipases. X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.